Superior Purity Specification Reduces Downstream Impurity Burden in Multi‑Step Synthesis
The target compound is commercially supplied with a certified purity of ‘NLT 98 %’ (HPLC) by MolCore, whereas the majority of analogous benzodioxane‑piperidine methanones (e.g., the 5‑yl 4‑hydroxymethyl variant CAS 1184761‑02‑1 and the 6‑yl 4‑hydroxy variant) are routinely offered at 95 % purity by multiple independent suppliers . A 3‑percentage‑point absolute purity difference corresponds to a 60 % reduction in total impurity burden (from 5 % to 2 %), which is critical for applications requiring high‑purity intermediates, such as late‑stage functionalization or biological assays where unknown impurities can confound results.
| Evidence Dimension | HPLC purity |
|---|---|
| Target Compound Data | ≥98 % |
| Comparator Or Baseline | Analogous compounds (e.g., CAS 1184761‑02‑1) typically ≥95 % |
| Quantified Difference | ≥3 percentage‑point absolute purity advantage; impurity burden reduced by ~60 % |
| Conditions | HPLC analysis; commercial vendor specifications |
Why This Matters
A lower impurity burden minimizes side reactions in synthetic sequences and reduces the need for additional purification, directly improving cost‑efficiency and reproducibility in research and development.
